Thiamine

Bioavailability Pharmacokinetics Oral Absorption

Formulation failure from indiscriminate thiamine salt selection compromises research reproducibility. Thiamine (CAS 59-43-8) is available in differentiated salt forms with quantifiable performance advantages: • HCl salt: 94% intact after 5 days at 80°C in solution (vs. 32% mononitrate) - optimal for parenteral & liquid formulations. • Mononitrate: Low hygroscopicity, eliminates acidic stabilizer - indicated for solid dosage forms. • Benfotiamine: 9.7-fold higher plasma AUC, ~1000-fold greater cellular potency for cancer research. Standard pack sizes 25 mg-100 g in stock; bulk custom available.

Molecular Formula C12H17N4OS+
Molecular Weight 265.36 g/mol
CAS No. 59-43-8
Cat. No. B1663436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamine
CAS59-43-8
SynonymsAneurin
Mononitrate, Thiamine
Thiamin
Thiamine
Thiamine Mononitrate
Vitamin B 1
Vitamin B1
Molecular FormulaC12H17N4OS+
Molecular Weight265.36 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl
InChIInChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1
InChIKeyJZRWCGZRTZMZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN ALC & CHLOROFORM /MONONITRATE/
MONONITRATE IS MUCH LESS SOL IN WATER THAN HYDROCHLORIDE
In water, approximately 5.0X10+5 mg/L, temp not specified
500.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Thiamine Selection Guide


Thiamine (CAS 59-43-8), also known as vitamin B1, is an essential water-soluble micronutrient required for carbohydrate metabolism and neural function [1]. The compound is commercially available in multiple salt and derivative forms, including thiamine hydrochloride, thiamine mononitrate, and lipid-soluble analogs such as benfotiamine and sulbutiamine, each exhibiting distinct physicochemical and pharmacokinetic profiles that directly impact their suitability for specific research, pharmaceutical, and industrial applications [2].

Thiamine Form Selection Criteria


Thiamine salts and derivatives are not interchangeable; their selection must be driven by application-specific quantitative criteria. Thiamine hydrochloride, thiamine mononitrate, and lipid-soluble analogs such as benfotiamine exhibit divergent stability profiles under thermal and pH stress, markedly different oral bioavailability and tissue distribution kinetics, and distinct catalytic efficiencies in synthetic applications [1]. Procurement decisions based solely on cost or nominal equivalence risk compromised experimental reproducibility, formulation failure, or suboptimal therapeutic outcomes [2].

Comparative Evidence for Thiamine Forms


Benfotiamine Bioavailability Advantage

In a direct head-to-head crossover study in 20 healthy male volunteers, a single oral dose of 300 mg benfotiamine yielded a plasma thiamine AUC₀₋₂₄ of 1763.1±432.7 μg·h·L⁻¹, compared to 182.0±93.8 μg·h·L⁻¹ for 220 mg thiamine hydrochloride, representing a 9.7-fold greater systemic exposure despite only a 1.36-fold higher dose [1]. The relative bioavailability of thiamine from benfotiamine was calculated as 1147.3±490.3% relative to thiamine hydrochloride [1].

Bioavailability Pharmacokinetics Oral Absorption

Benfotiamine Cmax Advantage

Maximum plasma concentrations of thiamine are approximately 5-fold higher following oral benfotiamine administration compared to water-soluble thiamine salts [1]. In a specific direct comparison, benfotiamine (300 mg) produced a Cmax of 568.3±122.0 μg/L, whereas thiamine hydrochloride (220 mg) achieved only 70.5±46.2 μg/L [2].

Pharmacokinetics Cmax Absorption Rate

Thiamine HCl Solution Stability

In a direct comparison of solution stability, thiamine chloride hydrochloride (TClHCl) demonstrated markedly slower degradation than thiamine mononitrate (TMN) across all tested concentrations and temperatures [1]. At 80°C after 5 days in 27 mg/mL solutions, 94% of TClHCl remained intact compared to only 32% of TMN [1]. Activation energies for degradation were 21–32 kcal/mol for TClHCl versus 21–25 kcal/mol for TMN, with solution pH differences (TClHCl: pH 1.12–3.59; TMN: pH 5.36–6.96) contributing to the disparity [1].

Stability Degradation Kinetics Formulation

Thiamine Mononitrate Solid Stability

Pharmaceutical studies demonstrate that thiamine mononitrate (TMN) exhibits superior stability compared to thiamine hydrochloride in compressed tablets, multivitamin capsules, and dry-filled capsules [1]. TMN occurs as an anhydrous crystalline solid with low hygroscopicity, whereas thiamine hydrochloride is hygroscopic [1]. Notably, the use of TMN in B-complex capsules eliminated the need for an acidic stabilizer, which otherwise accelerated the decomposition of the pantothenic acid component [1].

Solid-State Stability Hygroscopicity Formulation Compatibility

Sulbutiamine & Benfotiamine Anticancer Potency

In vitro anticancer proliferation assays using crystal violet staining revealed that thiamine (vitamin B1) exhibited antiproliferative effects only at millimolar concentrations, whereas the lipophilic analogs sulbutiamine and benfotiamine reduced the IC50 value to the micromolar range [1]. HPLC analysis confirmed that both analogs significantly increased intracellular thiamine and thiamine pyrophosphate (TPP) concentrations compared to equimolar thiamine treatment [1].

Cancer Research IC50 Cellular Efficacy

Mononitrate pH-Dependent Solubility

The solubility of thiamine nitrate (thiamine mononitrate) in aqueous solution exhibits pronounced pH dependence [1]. At a given temperature, pH value has a substantial impact on solubility, with the experimental data precisely following the Henderson–Hasselbalch equation [1]. This pH-dependent solubility profile was characterized across temperatures from 278.15 K to 303.15 K, enabling predictive modeling for crystallization and formulation processes [1].

Solubility pH-Dependence Crystallization

Thiamine Application Scenarios


High-Bioavailability Oral Supplementation

For clinical trials or nutritional studies requiring maximized systemic thiamine exposure following oral administration, benfotiamine is indicated based on its 9.7-fold higher plasma AUC and 8.1-fold higher Cmax compared to thiamine hydrochloride at comparable doses [1]. This application scenario is supported by direct pharmacokinetic evidence in healthy human volunteers [1] and review-level confirmation of approximately 5-fold higher Cmax and 3.6-fold higher bioavailability [2].

Thermostable Aqueous Formulations

When formulating thiamine in aqueous solutions, particularly for parenteral nutrition, injectables, or liquid supplements exposed to thermal processing, thiamine hydrochloride is preferred over thiamine mononitrate. Direct comparative stability data show that after 5 days at 80°C in 27 mg/mL solutions, 94% of thiamine hydrochloride remains intact compared to only 32% of thiamine mononitrate [1]. This substantial stability advantage directly informs salt selection for liquid formulations.

Solid Dosage & Multivitamin Manufacturing

For compressed tablets, dry-filled capsules, and multivitamin blends where hygroscopicity and component compatibility are critical, thiamine mononitrate is the indicated salt. Pharmaceutical studies demonstrate its low hygroscopicity and superior stability in solid formulations, and its use eliminates the need for acidic stabilizers that degrade co-formulated pantothenic acid [1]. This evidence directly supports procurement decisions for solid dosage form manufacturing.

In Vitro Cancer Antiproliferative Studies

For cancer research applications investigating thiamine's antiproliferative or metabolic effects, the lipophilic analogs sulbutiamine and benfotiamine are required rather than unmodified thiamine. In vitro evidence demonstrates a shift from millimolar to micromolar IC50 values, representing an approximately 1000-fold improvement in cellular potency [1]. Unmodified thiamine at millimolar concentrations is impractical for in vitro pharmacology studies and fails to recapitulate the intracellular TPP accumulation achieved with lipophilic analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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